N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a nitrofuran group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could influence its polarity and solubility .Scientific Research Applications
Antidiabetic Potential
Research has investigated the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including compounds structurally related to N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide. These compounds were evaluated for their potential antidiabetic activity using the α-amylase inhibition assay, highlighting the therapeutic possibilities in diabetes management (Lalpara et al., 2021).
Antimicrobial and Antibacterial Properties
A study on the synthesis and antimicrobial evaluation of some 1,3,4-oxadiazole derivatives, which are structurally similar to the compound , revealed significant antibacterial and antifungal activities. This suggests potential applications in treating bacterial and fungal infections (Jafari et al., 2017).
Antitubercular Activity
N-Benzyl-5-nitrofuran-2-carboxamide, a compound closely related to the one , was optimized as an antitubercular agent. The study highlighted the potent in vitro antitubercular activity of its analogs against the Mycobacterium tuberculosis strain, suggesting the potential of this compound in tuberculosis treatment (Gallardo-Macias et al., 2019).
Corrosion Inhibition
The application of a furan derivative, structurally similar to the compound , as a corrosion inhibitor for mild steel in hydrochloric acid solution was explored. This suggests the potential use of this compound in industrial settings as a corrosion inhibitor (Al-amiery et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-3-4-11(7-10(9)2)8-13-18-19-16(25-13)17-15(21)12-5-6-14(24-12)20(22)23/h3-7H,8H2,1-2H3,(H,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHTSNZTPHCTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.